[5-Chloro-2-(dimethylamino)phenyl]urea
Description
[5-Chloro-2-(dimethylamino)phenyl]urea is a substituted urea derivative characterized by a phenyl ring with a chloro substituent at position 5 and a dimethylamino group at position 2.
Properties
IUPAC Name |
[5-chloro-2-(dimethylamino)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-13(2)8-4-3-6(10)5-7(8)12-9(11)14/h3-5H,1-2H3,(H3,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOAJIHXGJHMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent-Driven Structural Differences
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects: The dimethylamino group at position 2 introduces steric hindrance, which may reduce binding efficiency to certain biological targets compared to smaller substituents (e.g., methoxy in cyclosulfamuron) .
- Molecular Weight : The target compound (~212.5 g/mol) is significantly smaller than the bis(trifluoromethyl)-substituted urea derivative (397.35 g/mol), suggesting better bioavailability .
Functional and Application-Based Differences
Research Findings and Hypotheses
While direct studies on this compound are absent in the provided evidence, inferences can be drawn:
- Synthetic Accessibility : The absence of complex fluorinated or heterocyclic substituents (cf. and ) suggests easier synthesis compared to analogs like teflubenzuron .
- Toxicity Profile : Mercury-containing urea derivatives () exhibit high toxicity due to mercury’s reactivity, but the target compound’s lack of heavy metals may improve safety for biological applications .
Limitations and Data Gaps
- Absence of Direct Data: No explicit references to this compound were found in the evidence, necessitating reliance on structural analogs.
- Unverified Applications : Hypothesized pharmaceutical uses require validation through targeted studies.
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